4-Chloroquinazolin-6-yl acetate

Medicinal Chemistry Process Chemistry Quinazoline Synthesis

4-Chloroquinazolin-6-yl acetate (CAS 179246-11-8) is a heterobifunctional quinazoline derivative featuring a reactive 4-chloro leaving group and a protected 6-acetoxy moiety. It serves as a versatile building block for the synthesis of pharmaceutically relevant 4,6-disubstituted quinazolines, particularly kinase inhibitors.

Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol
CAS No. 179246-11-8
Cat. No. B068581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroquinazolin-6-yl acetate
CAS179246-11-8
Molecular FormulaC10H7ClN2O2
Molecular Weight222.63 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)N=CN=C2Cl
InChIInChI=1S/C10H7ClN2O2/c1-6(14)15-7-2-3-9-8(4-7)10(11)13-5-12-9/h2-5H,1H3
InChIKeyLSBGXLOBLBWVEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloroquinazolin-6-yl acetate (CAS 179246-11-8) as a Strategic Intermediate for Kinase-Targeted Drug Discovery


4-Chloroquinazolin-6-yl acetate (CAS 179246-11-8) is a heterobifunctional quinazoline derivative featuring a reactive 4-chloro leaving group and a protected 6-acetoxy moiety . It serves as a versatile building block for the synthesis of pharmaceutically relevant 4,6-disubstituted quinazolines, particularly kinase inhibitors [1]. The compound enables orthogonal functionalization at the C4 and C6 positions of the quinazoline core, which is a critical scaffold in approved anticancer agents [1].

Orthogonal C4 and C6 functionalization handle for sequential diversification
Pre-installed masked 6‑OH streamlines deprotection and avoids extra steps
Direct precursor to 4‑anilinoquinazoline kinase inhibitor scaffolds

Why 4-Chloroquinazolin-6-yl acetate Cannot Be Replaced by Other 4-Chloroquinazolines in Multi-Step Synthesis


Substituting 4-chloroquinazolin-6-yl acetate with other 4-chloroquinazoline derivatives introduces significant synthetic risk and lower overall efficiency due to incompatible reactivity or the need for additional protecting group steps. The key differentiating factor is the pre-installed, masked hydroxyl group at the 6-position . Analogs lacking this acetate group (e.g., 4-chloroquinazoline) or bearing other substituents (e.g., 6-bromo-4-chloroquinazoline) cannot undergo the same chemoselective deprotection to reveal a free phenol, which is essential for subsequent functionalization or for mimicking key pharmacophoric features of known drugs [1]. This single feature eliminates a protecting group manipulation from the synthetic sequence, thereby improving atom economy and reducing the step count .

4‑Chloroquinazoline
Lacks the 6‑position handle; cannot enable the same chemoselective deprotection to a free phenol
6‑Bromo‑4‑chloroquinazoline
Requires a different synthetic route; the bromo substituent may not offer equivalent orthogonal reactivity
4‑Chloro‑6‑methoxyquinazoline
Methyl ether deprotection is less mild and may not be compatible with sensitive downstream functionalities

Quantitative Evidence for Selecting 4-Chloroquinazolin-6-yl acetate Over Unprotected or Differently Substituted Analogs


Comparative Synthetic Efficiency: High-Yield Preparation and Quantitative Conversion to Key Intermediates

The synthesis of 4-chloroquinazolin-6-yl acetate from 6-acetoxy-3,4-dihydroquinazolin-4-one proceeds with an excellent 99% yield, using thionyl chloride in DMF at 90°C for 3 hours . This high yield demonstrates the efficiency of the chlorination step. Furthermore, its utility is proven by a subsequent deprotection step: treatment with 7N ammonia in methanol at room temperature for 1 hour cleanly converts it to 4-chloroquinazolin-6-ol with an 80% isolated yield . These two steps together provide a high-yielding, two-step route from a quinazolinone to a valuable 4-chloro-6-hydroxyquinazoline intermediate, avoiding the need for a separate protection/deprotection sequence for the 6-OH group.

Synthetic Efficiency
Data to verify
99% (chlorination) · 80% (deprotection)
Supports synthetic route efficiency
Yields from disclosed conditions; benchmark for alternate protecting groups
Medicinal Chemistry Process Chemistry Quinazoline Synthesis

Availability of High-Purity Material for Reproducible Research

Multiple reputable vendors supply 4-chloroquinazolin-6-yl acetate with guaranteed minimum purities of 95% and 98% . This commercial availability of high-purity material reduces the burden on research laboratories to synthesize and purify the intermediate themselves, ensuring greater reproducibility in downstream applications.

Commercial Purity
Specification review
95% and 98% (vendor CoA)
Supports procurement reproducibility
Purity basis to verify per lot; AKSci, Leyan, CymitQuimica
Analytical Chemistry Procurement Quality Control

Structural Prerequisite for Key Pharmacophores in Kinase Inhibition

The 4-chloroquinazolin-6-yl acetate scaffold is a direct precursor to the 4-anilinoquinazoline chemotype, a privileged structure in EGFR/HER2 kinase inhibitor discovery [1]. While the acetate itself is not the final bioactive compound, the 6-hydroxy group, revealed upon deprotection, is a critical structural feature for many potent inhibitors [2]. For instance, the 6-position is often functionalized with solubilizing groups or linkers to other pharmacophores, as seen in the synthesis of advanced intermediates for drugs like lapatinib [3]. Using an analog lacking this 6-position handle would preclude access to this entire class of compounds.

Pharmacophoric Potential
Class‑level inference
Precursor to 4‑anilinoquinazoline chemotype
Supports kinase inhibitor library design
Based on patent literature analysis; class‑level SAR rationale
Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Optimal Scientific and Industrial Use Cases for 4-Chloroquinazolin-6-yl acetate


Efficient Synthesis of 4,6-Disubstituted Quinazoline Kinase Inhibitor Libraries

4-Chloroquinazolin-6-yl acetate is the ideal starting material for the parallel synthesis of kinase inhibitor libraries. Its structure allows for sequential chemoselective reactions: first, nucleophilic aromatic substitution (SNAr) at the C4 chlorine with various amines to install an aniline moiety, a common feature of EGFR inhibitors . Second, deprotection of the 6-acetate group yields a free phenol, which can then be alkylated or acylated to introduce diverse functional groups for exploring structure-activity relationships (SAR) . This two-step diversification strategy is highly efficient and is directly supported by the quantitative yield data showing both steps proceed in high yield.

Reliable Scale-Up of Advanced Intermediates for Preclinical Candidates

For process chemistry groups scaling up the synthesis of a lead candidate, using a commercially available, high-purity intermediate like 4-chloroquinazolin-6-yl acetate minimizes development risk. The demonstrated high yields for its synthesis (99%) and subsequent conversion to the 6-hydroxy derivative (80%) provide a predictable and robust foundation for further optimization . Procuring this specific compound from a vendor with a 98% purity specification ensures that the starting material quality is not a variable during process development, facilitating a smoother transition from medicinal chemistry to preclinical manufacturing.

Synthesis of Key Reference Standards and Metabolites

The 6-hydroxy group, accessible via simple deprotection of the acetate, is a common metabolic soft spot for quinazoline-based drugs. 4-Chloroquinazolin-6-yl acetate can be used as a starting material to synthesize authentic samples of 6-O-glucuronide or 6-O-sulfate metabolites for use as analytical reference standards. Its high purity ensures that the resulting metabolites are of sufficient quality for rigorous quantification in DMPK studies, which is essential for accurate pharmacokinetic profiling of new drug candidates.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal reactivity (SNAr then deprotection)
Sequential C4 and C6 diversification yields
Preclinical candidate scale‑up
High‑purity commercial supply
Process reproducibility and robustness
Metabolite reference standard synthesis
Access to 6‑OH handle for conjugation
Authentic metabolite purity for DMPK

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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